1-(2,4-dichlorophenoxy)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol
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Overview
Description
1-(2,4-dichlorophenoxy)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a dichlorophenoxy group and a dihydroisoquinolinyl moiety, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dichlorophenoxy)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol typically involves multi-step organic reactions. One common method involves the reaction of 2,4-dichlorophenol with epichlorohydrin to form an intermediate, which is then reacted with 3,4-dihydroisoquinoline under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-dichlorophenoxy)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
1-(2,4-dichlorophenoxy)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol has been explored for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Studied for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(2,4-dichlorophenoxy)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol involves its interaction with specific molecular targets. The dichlorophenoxy group may interact with enzymes or receptors, while the dihydroisoquinolinyl moiety could modulate signaling pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-dichlorophenoxy)-3-(3,4-dihydroisoquinolin-1(2H)-yl)propan-2-ol
- 1-(2,4-dichlorophenoxy)-3-(3,4-dihydroisoquinolin-3(1H)-yl)propan-2-ol
Uniqueness
1-(2,4-dichlorophenoxy)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol is unique due to its specific substitution pattern on the isoquinoline ring, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C18H19Cl2NO2 |
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Molecular Weight |
352.3 g/mol |
IUPAC Name |
1-(2,4-dichlorophenoxy)-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol |
InChI |
InChI=1S/C18H19Cl2NO2/c19-15-5-6-18(17(20)9-15)23-12-16(22)11-21-8-7-13-3-1-2-4-14(13)10-21/h1-6,9,16,22H,7-8,10-12H2 |
InChI Key |
CAXSVUUVCAKDSH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC(COC3=C(C=C(C=C3)Cl)Cl)O |
Origin of Product |
United States |
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